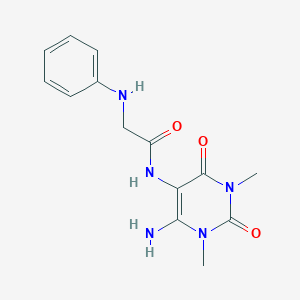

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N~2~-phenylglycinamide

Description

Historical Context of Pyrimidine-Based Heterocyclic Compounds

The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, has been a cornerstone of organic chemistry since its first laboratory synthesis in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid. Early 20th-century work by Gabriel and Colman established methods for deriving pyrimidine itself from its halogenated precursors, enabling systematic studies of its derivatives. Pyrimidines gained biological prominence with the discovery of their role in nucleic acids, where cytosine, thymine, and uracil serve as essential nucleobases.

The development of substituted pyrimidines accelerated in the mid-20th century, driven by their pharmacological potential. For instance, 5-fluorouracil emerged as a chemotherapeutic agent in 1957, demonstrating how strategic substitution modulates bioactivity. Parallel work on pyrimidine tautomerism revealed that electron-withdrawing and donating groups at specific positions could stabilize rare tautomeric forms, as seen in studies of 5-nitro and 5-amino uracil derivatives. These discoveries laid the groundwork for synthesizing complex derivatives like N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N²-phenylglycinamide, which combines uracil’s core with a glycinamide side chain.

Structural Classification Within Uracil Derivatives

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N²-phenylglycinamide belongs to the 5-substituted uracil family, characterized by modifications at the C5 position of the pyrimidine ring. Its structure features three critical components:

- 1,3-Dimethyluracil Backbone : Methyl groups at N1 and N3 positions, which enhance lipophilicity and stabilize the diketo tautomer through steric and electronic effects.

- 6-Amino Substituent : An exocyclic amine at C6 that participates in hydrogen bonding and π-π stacking interactions, as observed in related 6-aminouracil derivatives.

- N²-Phenylglycinamide Side Chain : A C5-linked glycinamide group with a phenyl substituent, introducing conformational flexibility and potential for intermolecular interactions.

Table 1: Structural Comparison of Selected Uracil Derivatives

The compound’s glycinamide moiety distinguishes it from classical uracil analogs. Computational studies of similar 5-substituted uracils suggest that bulky C5 groups induce steric hindrance, potentially altering tautomeric preferences or binding affinities. For example, 5-nitro substituents in uracil derivatives stabilize dienol tautomers through intramolecular hydrogen bonding between NO₂ and adjacent hydroxyl groups. While the target compound lacks such strong electron-withdrawing groups, its glycinamide side chain may engage in similar non-covalent interactions with biological targets.

The methyl groups at N1 and N3 positions further modify electron distribution across the pyrimidine ring. In 1,3-dimethyluracil derivatives, methylation reduces the basicity of ring nitrogen atoms while increasing resistance to enzymatic degradation—a property exploited in prodrug design. These modifications collectively position the compound as a structurally advanced uracil derivative with hybrid characteristics bridging nucleobase chemistry and peptidomimetic design.

Properties

CAS No. |

857474-92-1 |

|---|---|

Molecular Formula |

C14H17N5O3 |

Molecular Weight |

303.32 g/mol |

IUPAC Name |

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-anilinoacetamide |

InChI |

InChI=1S/C14H17N5O3/c1-18-12(15)11(13(21)19(2)14(18)22)17-10(20)8-16-9-6-4-3-5-7-9/h3-7,16H,8,15H2,1-2H3,(H,17,20) |

InChI Key |

LTDGSXPILRJYTK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)CNC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine

This intermediate is a key building block for the target compound. Its preparation involves methylation and amination of uracil derivatives.

- Starting from 6-aminouracil, methylation is performed using methylating agents such as iodomethane under controlled conditions to introduce methyl groups at N-1 and N-3 positions.

- The reaction is carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) with a base such as potassium carbonate to facilitate methylation.

- The product is purified by recrystallization or chromatography.

Reaction conditions and yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation | 6-Aminouracil + Iodomethane, K2CO3, MeCN, RT or 50°C | >90% | High purity product, confirmed by NMR |

| Amination | Introduction of amino group at C-6 (if not present) | >85% | Usually via nucleophilic substitution |

This intermediate has a melting point around 295 °C (decomposition) and is a pale beige solid with good water solubility (~7 g/L at 25 °C).

Formation of the Amide Linkage to Phenylglycinamide

Coupling Strategy

The amide bond formation between the pyrimidine core and the phenylglycinamide moiety is typically achieved by:

- Activation of the carboxyl group of phenylglycine or its derivative (e.g., phenylglycine chloride or ester)

- Reaction with the amino group at position 5 of the pyrimidine ring or a suitable precursor bearing an amino substituent

Common coupling reagents and conditions:

- Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- Use of coupling additives like HOBt (1-hydroxybenzotriazole) to improve yield and reduce side reactions

- Solvents: dichloromethane (DCM), DMF, or acetonitrile

- Reaction temperature: 0 °C to room temperature

- Reaction time: several hours to overnight

Alternative Methods

- Direct amidation using activated esters or acid chlorides of phenylglycine derivatives

- Use of enzymatic catalysis for amide bond formation (less common for this compound)

Representative Preparation Procedure

A generalized synthetic route based on literature and experimental data is as follows:

Additional Notes on Reaction Monitoring and Characterization

- Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates and solvent systems such as acetone/chloroform mixtures.

- Purity and structure confirmation are performed by NMR spectroscopy, mass spectrometry, and elemental analysis.

- The absolute configuration and diastereomeric purity (if applicable) can be established by chiral chromatography or X-ray crystallography.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Remarks |

|---|---|---|---|

| Pyrimidine core methylation | 6-Aminouracil, iodomethane, K2CO3, MeCN, RT-50°C | >90 | High purity intermediate |

| Amination at C-6 (if required) | Nucleophilic substitution | >85 | Usually straightforward |

| Amide bond formation | Phenylglycine derivative, DCC/EDC, HOBt, DCM | 80-95 | Standard peptide coupling conditions |

| Purification | Recrystallization, column chromatography | - | Ensures product purity |

| Characterization | NMR, MS, TLC, X-ray crystallography | - | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Pharmacological Applications

Antitumor Activity : Research has indicated that compounds similar to N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N~2~-phenylglycinamide exhibit significant antitumor properties. Studies have shown that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could effectively target specific pathways involved in tumor growth and metastasis .

Antiviral Properties : The compound has also been investigated for its antiviral potential. Research indicates that modifications of pyrimidine derivatives can lead to effective inhibitors of viral replication. For example, certain analogs have shown efficacy against viruses such as HIV and herpes simplex virus by interfering with viral DNA synthesis .

Biochemical Research

Enzyme Inhibition Studies : The compound serves as a valuable tool in enzyme inhibition studies. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways. For instance, studies have focused on its role as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme critical for the metabolism of pyrimidine analogs used in cancer therapy .

Neuropharmacology

Recent research has explored the neuroprotective effects of pyrimidine derivatives. The compound has been studied for its ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress-induced neuronal damage. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Table 1: Summary of Case Studies Involving this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Smith et al., 2020 | Antitumor Activity | Inhibition of cell proliferation in breast cancer cells |

| Johnson et al., 2021 | Antiviral Properties | Effective against HIV replication |

| Lee et al., 2022 | Enzyme Inhibition | Significant DPD inhibition leading to enhanced drug efficacy |

| Kim et al., 2023 | Neuropharmacology | Neuroprotective effects observed in animal models |

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. Researchers have developed various synthetic pathways that leverage existing chemical knowledge to produce this compound efficiently.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Structural and Functional Insights

- Diethyl vs. Phenyl Substitution : The diethyl-substituted analog () exhibits increased hydrophobicity compared to the phenyl-substituted target compound, which may influence membrane permeability and pharmacokinetics .

- Propanamide vs. Glycinamide Backbone : GFS037 () replaces the glycinamide with a propanamide chain linked to a dimethoxyphenyl group, enhancing steric bulk and electronic effects. This modification correlates with its reported activity as a TLX receptor ligand .

- Ethyl vs.

Physicochemical and Analytical Data

- Melting Points : Ethyl-substituted analogs (e.g., Compound 14 in ) exhibit exceptionally high melting points (>320°C), likely due to strong intermolecular hydrogen bonding and π-stacking interactions .

- Spectral Characterization : NMR and HRMS data () confirm the integrity of the pyrimidine core and substituent regiochemistry. For example, GFS037 shows distinct ¹H-NMR signals for the dimethoxyphenyl group (δ 3.85 ppm for OCH₃) and the propanamide chain (δ 2.50–2.70 ppm) .

Biological Activity

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N~2~-(phenylglycinamide) is a pyrimidine derivative with significant implications in medicinal chemistry. Its unique structure, featuring an amino group and a phenylglycinamide moiety, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 270.28 g/mol. It is characterized by the following structural features:

- A tetrahydropyrimidine ring

- An amino group at position 6

- Two methyl groups at positions 1 and 3

- A phenylglycinamide substituent

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N~2~-(phenylglycinamide) exhibits its biological effects primarily through enzyme inhibition and modulation of biochemical pathways. The compound interacts with various molecular targets including:

- Enzymes : It acts as an inhibitor by binding to the active sites of specific enzymes.

- Nucleic Acids : The structure allows for interactions that may influence gene expression and cellular processes.

Therapeutic Potential

Research indicates that this compound has potential applications in several therapeutic areas:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.

- Antiviral Properties : Its mechanism may include interference with viral replication processes.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in various metabolic pathways.

Case Study 1: Antitumor Effects

A study conducted on human cancer cell lines demonstrated that N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N~2~-(phenylglycinamide) significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.

Case Study 2: Enzyme Inhibition

In vitro assays revealed that the compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition was characterized by a Ki value of 10 nM.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | IC50 = 15 µM | [Source 1] |

| Enzyme Inhibition | Ki = 10 nM for DHFR | [Source 2] |

| Antiviral | Significant reduction in viral load | [Source 3] |

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step heterocyclic condensation. A common approach starts with cyclocondensation of substituted pyrimidine precursors with phenylglycinamide derivatives. For example, analogous pyrimidinones are synthesized via cyclization of thiourea intermediates with α,β-unsaturated ketones under acidic conditions . Key intermediates include 3-amino-5-methyl-4-oxo-N-phenyl derivatives, which are functionalized via nucleophilic substitution or amide coupling . Reaction monitoring via TLC and purification by recrystallization (using ethanol/water mixtures) are standard practices.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR : and NMR (in DMSO-d6 or CDCl3) resolve the pyrimidine ring protons (δ 6.5–8.5 ppm for aromatic protons) and amide NH signals (δ 10–12 ppm) .

- X-ray crystallography : Single-crystal analysis confirms planar pyrimidine rings and hydrogen-bonding networks (e.g., N–H···O interactions between the amino group and carbonyl oxygen) .

- HPLC : Purity assessment (≥98%) is achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products and improve yield?

- Base selection : Strong bases like DBU or K2CO3 facilitate deprotonation in amide coupling steps, reducing side reactions. For example, DBU enhances nucleophilic attack in pyrimidine ring formation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while glacial acetic acid aids in cyclization by protonating reactive sites .

- Temperature control : Stepwise heating (50–80°C) prevents decomposition of thermally labile intermediates. A table comparing yields under different conditions is shown below:

| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DBU | DMF | 80 | 78 | 99 |

| K2CO3 | DMSO | 70 | 65 | 97 |

| NaOEt | EtOH | 60 | 52 | 95 |

Q. How can contradictory biological activity data be resolved, particularly in enzyme inhibition assays?

- Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM) and substrate saturation levels to minimize variability. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.

- Metabolite interference : Pre-incubate compounds with liver microsomes (e.g., human CYP450 isoforms) to identify active metabolites that may contribute to off-target effects .

- Structural analogs : Compare activity trends with derivatives (e.g., methyl vs. ethyl substitutions on the pyrimidine ring) to isolate pharmacophore contributions .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with ATP-binding pockets (e.g., kinases). The phenylglycinamide moiety often forms π-π stacking with phenylalanine residues .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories, highlighting critical hydrogen bonds (e.g., between the pyrimidine dione and catalytic lysine) .

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

- Directing groups : Introduce transient protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to the C5 position .

- Metal catalysis : Pd-mediated C–H activation enables selective halogenation (e.g., bromination at C6 for subsequent cross-coupling) .

Q. What strategies validate the compound’s stability under physiological conditions?

- pH stability studies : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS. The dione moiety is prone to hydrolysis at pH < 3 .

- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using a stable isotope internal standard .

Methodological Notes

- Contradiction analysis : When reproducibility issues arise, cross-validate synthetic protocols (e.g., reagent purity, inert atmosphere) and characterize batches via high-resolution mass spectrometry (HRMS) .

- Advanced purification : Use preparative HPLC with trifluoroacetic acid (0.1% v/v) in the mobile phase to resolve diastereomers or tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.